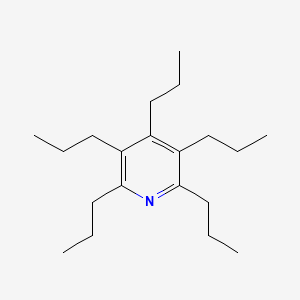

Pentapropylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

483343-05-1 |

|---|---|

Molecular Formula |

C20H35N |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

2,3,4,5,6-pentapropylpyridine |

InChI |

InChI=1S/C20H35N/c1-6-11-16-17(12-7-2)19(14-9-4)21-20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |

InChI Key |

MIGUGMPTOXVEHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=NC(=C1CCC)CCC)CCC)CCC |

Origin of Product |

United States |

Literature Review: Advanced Research on Pyridine Derivatives and Sterically Congested Molecules

Historical and Contemporary Approaches to Pyridine (B92270) Synthesis and Functionalization

The synthesis of the pyridine ring is a foundational aspect of heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalytic strategies. Historically, the Chichibabin pyridine synthesis, first reported in 1924, has been a key method, typically involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. nih.gov While versatile, this approach often suffers from low yields, particularly for the synthesis of unsubstituted pyridine from precursors like formaldehyde (B43269) and acetaldehyde. nih.gov Another classic approach is the Hantzsch pyridine synthesis, which combines β-ketoesters, an aldehyde, and an ammonia source to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. rsc.org This method is known for producing symmetrical products. rsc.org

Contemporary methods offer greater control and efficiency. Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful tool for constructing the pyridine ring. rsc.org For instance, rhodium catalysts can effectively mediate the co-cyclization of two alkyne molecules with a nitrile to form the pyridine core. rsc.org Direct functionalization of the pre-formed pyridine ring has also seen significant advances. While pyridine is generally prone to nucleophilic substitution at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom, direct alkylation can be challenging and often leads to mixtures of regioisomers. nih.govpnas.org Recent developments have focused on achieving regioselective alkylation. For example, the use of a maleate-derived blocking group has been shown to enable selective Minisci-type decarboxylative alkylation at the C-4 position. pnas.org Another innovative approach involves controlling the aggregation state of alkyllithium reagents; tetrameric clusters tend to favor C4-alkylation, whereas dimeric clusters show a preference for C2-alkylation. acs.org

Scholarly Contributions to the Chemistry of Alkyl-Substituted Pyridines

The study of alkyl-substituted pyridines has provided significant insights into the interplay of electronic and steric effects on the reactivity of the pyridine nucleus. The introduction of alkyl groups, which are electron-donating through an inductive effect, generally increases the basicity of the pyridine nitrogen. However, the position and size of these substituents can dramatically influence the molecule's chemical behavior.

Research into the alkylation of pyridines has demonstrated that the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present. For instance, in the alkylation of 3-substituted pyridines with phenyllithium (B1222949), the primary product is the 3-alkyl-2-phenylpyridine for smaller alkyl groups like methyl, ethyl, and isopropyl. However, when the substituent is a bulky t-butyl group, the main product shifts to the 5-alkyl-2-phenylpyridine, highlighting the dominant role of steric hindrance.

The development of methods for the regioselective synthesis of polysubstituted pyridines is an active area of research. nih.gov Multicomponent reactions, often employing nanocatalysts, have been explored for the efficient construction of highly substituted pyridine scaffolds. researchgate.net These methods offer a streamlined approach to generating molecular diversity for applications in pharmaceuticals and materials science. nih.gov

Manifestations of Steric Hindrance in Pyridine Reactivity and Structure: A Theoretical and Experimental Synthesis

Steric hindrance is a critical factor governing the reactivity and structure of substituted pyridines, particularly those with bulky alkyl groups. This is most evident in reactions involving the nitrogen lone pair and the positions adjacent to it (C2 and C6).

The quaternization of pyridines with alkyl halides is a classic example where steric effects are prominent. Studies have shown that the rate of quaternization is significantly decreased by increasing the steric bulk of either the pyridine substituents or the alkyl halide. For instance, the presence of a methyl group at the 2-position of pyridine leads to a noticeable rate retardation in reactions with alkyl iodides. This effect is even more pronounced in quinoline (B57606) compared to pyridine, where the fused benzene (B151609) ring introduces significant steric hindrance around the nitrogen atom.

In nucleophilic substitution reactions, steric hindrance can dictate the position of attack. The "ortho" effect, where nucleophilic attack is preferred at the C2 position despite the deactivating inductive effect of a 3-alkyl substituent, can be overcome by a sufficiently large substituent. For example, the reaction of 3-t-butylpyridine with phenyllithium favors attack at the less hindered C6 position.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the structural implications of steric crowding. In highly substituted pyridines, the alkyl groups can be forced out of the plane of the aromatic ring to minimize steric strain. This distortion can, in turn, affect the electronic properties and reactivity of the molecule. For some polysubstituted pyridines, theoretical analysis has shown that substituents can be pushed out of the molecular plane, which can interrupt electronic conjugation. digitellinc.com

The table below illustrates the impact of methyl substitution on the basicity (pKa of the conjugate acid) of pyridine, demonstrating the electronic contribution of alkyl groups.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.23 |

| 2-Methylpyridine | 5.97 |

| 3-Methylpyridine | 5.68 |

| 4-Methylpyridine | 6.02 |

| 2,6-Dimethylpyridine | 6.77 |

This table presents generally accepted pKa values for illustrative purposes.

Comparative Analysis with Related Peralkylated Aromatic and Heteroaromatic Architectures

The chemical properties of pentapropylpyridine can be contextualized by comparing it with other peralkylated aromatic and heteroaromatic systems. Peralkylation, the substitution of all ring hydrogens with alkyl groups, leads to significant steric and electronic modifications of the parent aromatic system.

In the case of peralkylated benzenes, such as hexamethylbenzene (B147005) and hexaethylbenzene, the primary effects are an increase in electron density in the ring and significant steric crowding. This enhanced electron density makes them more susceptible to electrophilic attack than benzene itself. However, the steric bulk of the alkyl groups can hinder the approach of reagents to the aromatic ring and can also lead to unusual structural features, such as out-of-plane distortions of the substituents.

Comparing this compound to a peralkylated benzene, the presence of the nitrogen atom introduces a site of basicity and a permanent dipole moment. The lone pair on the nitrogen would be expected to be highly sterically hindered by the two adjacent propyl groups at the C2 and C6 positions. This would likely make it a "superbasic" yet non-nucleophilic base, similar to other hindered pyridine bases like 2,6-di-tert-butylpyridine. Its utility in catalysis might be limited by this extreme steric shielding. researchgate.net

When compared to other peralkylated heteroaromatics, such as pentamethylpyrrole or pentamethylthiophene, the basicity of the pyridine nitrogen is a key distinguishing feature. While the pyrrole (B145914) nitrogen's lone pair is part of the aromatic sextet, the pyridine nitrogen's lone pair is in an sp2 hybrid orbital in the plane of the ring and is available for protonation. nih.gov The reactivity of this compound towards electrophiles on the ring carbons would likely be diminished due to the steric shielding by the propyl groups, similar to what is observed in other peralkylated systems.

Methodological Considerations in Prior Chemical Research Synthesis

The synthesis and characterization of a novel, sterically congested molecule like this compound would require careful methodological considerations. The synthesis would likely necessitate a strategy that can overcome the significant steric hindrance associated with introducing five propyl groups onto the pyridine ring. Traditional methods like the Chichibabin or Hantzsch syntheses might prove inefficient due to the bulky nature of the required precursors. A more plausible approach could involve a transition-metal-catalyzed cycloaddition, which might be more tolerant of sterically demanding substrates.

The purification of such a molecule would likely rely on chromatographic techniques, with the choice of stationary and mobile phases being critical for separating the target compound from potentially closely related byproducts.

Characterization would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the structure, although the complexity of the propyl group signals and potential for signal overlap would need to be carefully analyzed. Due to the expected steric crowding, restricted rotation around the C-C bonds of the propyl groups might be observable by variable temperature NMR experiments. Mass spectrometry would be crucial for confirming the molecular weight. Given the lack of a chromophore beyond the pyridine ring, UV-Visible spectroscopy might be of limited utility for detailed structural analysis but could provide information on the electronic transitions of the substituted pyridine core. digitellinc.com

Given the novelty of the compound, obtaining a crystalline sample for X-ray crystallography would be highly desirable to provide unambiguous proof of its three-dimensional structure and to quantify the extent of any steric-induced distortions, such as the out-of-plane bending of the propyl groups.

Advanced Synthetic Methodologies for Pentapropylpyridine

Strategic Precursor Selection and Rational Design Principles for Pentapropylpyridine Construction

The rational design of a synthetic route to this compound begins with the careful selection of precursors. The chosen starting materials fundamentally dictate the efficiency and feasibility of the entire synthetic sequence. A key principle involves designing precursors that facilitate the controlled, stepwise introduction of propyl groups or the construction of the fully substituted pyridine (B92270) ring from acyclic precursors.

One strategy involves the use of pre-functionalized pyridine cores. For instance, a pyridine ring bearing functional groups that can be readily converted to propyl groups, such as halogens or carbonyls, can serve as a versatile starting point. The stepwise installation of substituents can be a more direct and modular strategy for accessing polysubstituted pyridines. nih.gov This approach allows for the exploitation of the distinct reactivity profiles of different leaving groups to achieve chemoselective functionalization. nih.gov

Alternatively, constructing the pyridine ring from acyclic precursors, a method known as de novo synthesis, offers a powerful approach to control the substitution pattern. Multi-component condensation reactions, for example, can assemble the pyridine ring in a single step from simple, readily available starting materials. nih.govorganic-chemistry.org For this compound, this could involve the condensation of appropriate ketones, aldehydes, and an ammonia (B1221849) source. The challenge lies in identifying acyclic precursors that will reliably cyclize to form the desired pentapropyl-substituted product.

Computational methods, such as Density Functional Theory (DFT), are increasingly used in the rational design of catalysts and synthetic pathways. acs.orgrsc.org These theoretical calculations can help predict the reactivity and selectivity of different precursors and catalysts, guiding the experimental design towards the most promising routes for synthesizing complex molecules like this compound. acs.orgacs.org

Poly-Alkylation Strategies for Pyridine Scaffolds

The introduction of five propyl groups onto a pyridine ring is a formidable task due to the deactivation of the ring with each successive alkylation and increasing steric hindrance.

Direct alkylation of the pyridine ring, for instance through Friedel-Crafts type reactions, is generally not effective. wikipedia.org The Lewis acids used as catalysts tend to coordinate to the basic nitrogen atom, deactivating the ring towards electrophilic attack. wikipedia.org Furthermore, such reactions often lack regioselectivity and are prone to over-alkylation, leading to complex mixtures of products. nih.gov

Radical alkylation methods, such as the Minisci reaction, offer an alternative for functionalizing the electron-deficient pyridine ring. However, achieving exhaustive alkylation to produce a pentasubstituted pyridine is challenging due to the decreasing reactivity of the ring with increasing substitution. nih.gov Moreover, direct alkylation methods often suffer from a lack of regiochemical control, especially when multiple positions are available for substitution. acs.org The use of blocking groups can help direct alkylation to specific positions, but this adds extra steps to the synthesis. nih.gov

To overcome the limitations of direct alkylation, multi-step convergent and divergent strategies are employed for the synthesis of polysubstituted pyridines.

A divergent synthesis , on the other hand, starts from a common intermediate that is selectively functionalized to generate a variety of substituted products. thieme-connect.comsci-hub.se In the context of this compound, a pyridine core with multiple reactive sites could be sequentially alkylated. This approach would require careful control of reaction conditions to achieve the desired regioselectivity at each step. The development of regiodivergent methods allows for the selective synthesis of different isomers from a common starting material by tuning the reaction conditions. acs.orgthieme-connect.com

| Synthetic Strategy | Description | Applicability to this compound | Key Challenges |

| Convergent Synthesis | Assembly of the final molecule from several independently synthesized fragments. | Coupling of propyl-substituted fragments to form the pyridine ring or to functionalize a pre-existing pyridine core. | Synthesis of the required substituted fragments; control of the final coupling reaction. |

| Divergent Synthesis | A common intermediate is elaborated through different reaction pathways to yield diverse products. | Stepwise, regioselective introduction of propyl groups onto a pyridine precursor. | Achieving high regioselectivity at each step; overcoming steric hindrance and ring deactivation. |

| Multi-component Reaction | Three or more reactants combine in a single pot to form the product. | Condensation of propyl-substituted aldehydes, ketones, and an ammonia source to form the pyridine ring. | Finding suitable reaction partners and conditions for the specific target molecule. |

Direct Alkylation Approaches and Their Intrinsic Limitations

Catalytic Systems Employed in this compound Formation

Catalysis plays a pivotal role in the functionalization of pyridine rings, offering milder reaction conditions and improved selectivity compared to classical methods.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively used for the synthesis of substituted pyridines. researchgate.net Transition metal complexes, particularly those of palladium, are widely employed in cross-coupling reactions (e.g., Suzuki, Negishi) to introduce alkyl and aryl groups onto the pyridine ring. nih.govnumberanalytics.com For the synthesis of this compound, a polyhalogenated pyridine could be sequentially coupled with propyl-containing organometallic reagents.

Copper-catalyzed C-H functionalization has also emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring. nih.gov This approach avoids the need for pre-functionalization of the pyridine core, making it a more atom-economical strategy. However, achieving exhaustive and regioselective poly-alkylation via C-H activation remains a significant challenge.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for pyridine functionalization. acs.orgnih.gov For instance, dithiophosphoric acids have been shown to catalyze the allylation of pyridines via a radical mechanism. acs.orgnih.gov Adapting such systems for propylation could provide a novel route to this compound.

| Catalyst Type | Example Reaction | Relevance to this compound Synthesis |

| Palladium Complexes | Suzuki Cross-Coupling | Coupling of propylboronic acids with polyhalopyridines. |

| Copper Complexes | C-H Functionalization | Direct introduction of propyl groups onto the pyridine ring. |

| Organocatalysts | Radical Alkylation | Metal-free approach for the introduction of propyl groups. |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling, making them attractive for industrial applications. numberanalytics.comacs.org Solid acid catalysts, such as zeolites and metal-organic frameworks (MOFs), have been employed in the synthesis of substituted pyridines. numberanalytics.comacs.orgtandfonline.com

Zeolites, with their well-defined pore structures, can provide shape selectivity in alkylation reactions, potentially controlling the regioselectivity of propylation. tandfonline.com MOFs, with their high surface area and tunable active sites, are also promising catalysts for the synthesis of substituted pyridines. acs.orgnih.gov For the synthesis of a highly substituted molecule like this compound, the steric constraints imposed by the catalyst framework could be a limiting factor.

The development of robust and highly active heterogeneous catalysts for the multi-alkylation of pyridines is an active area of research. rsc.org Such catalysts could provide a more sustainable and scalable route to complex molecules like this compound.

| Catalyst Type | Key Features | Potential Application in this compound Synthesis |

| Zeolites | Shape-selective, solid acid catalysts. | Regioselective propylation of pyridine or its derivatives. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable active sites. | Catalyzing the formation of the pyridine ring from propyl-substituted precursors. |

Homogeneous Catalysis Paradigms for Pyridine Functionalization

Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity of this compound

The efficiency of a synthetic route is fundamentally tied to the careful optimization of its reaction parameters. For a target molecule like this compound, achieving high yield and, where applicable, stereoselectivity, requires a systematic approach to refining conditions such as catalyst choice, solvent system, temperature, and reaction time. whiterose.ac.ukucla.edu While specific data for this compound is not extensively documented, principles derived from the synthesis of other polysubstituted pyridines provide a clear framework for optimization.

Modern approaches to reaction optimization often move beyond traditional one-factor-at-a-time (OFAT) methods, employing statistical techniques like Design of Experiments (DoE) and Bayesian optimization to more efficiently explore the complex interplay between multiple variables. whiterose.ac.ukucla.eduresearchgate.net These methods allow for the identification of optimal conditions with fewer experimental iterations. ucla.edu

Key parameters that are typically optimized in pyridine synthesis include:

Catalyst: The choice of catalyst is crucial. Transition metal complexes, particularly those based on cobalt, palladium, copper, and rhodium, are widely used to catalyze the [2+2+2] cycloaddition reactions that form the pyridine ring. rsc.orgresearchgate.net For instance, cobalt(I) complexes have been shown to be highly effective for the cycloaddition of alkynes and nitriles. rsc.org The ligand environment of the metal center significantly influences activity and selectivity. rsc.org In some syntheses, simple and robust catalysts like silica (B1680970) gel (SiO₂) have been used effectively in four-component reactions to produce poly-substituted pyridines with good to excellent yields. tandfonline.com

Solvent: The reaction medium can dramatically affect reaction rates and yields. While traditional organic solvents like toluene, DMF, and DCM are common, there is a growing trend towards using greener alternatives. nih.govorganic-chemistry.orgacs.org For example, ionic liquids can serve as both the solvent and catalyst, improving efficiency and simplifying product isolation. eurekaselect.comingentaconnect.com One-pot syntheses in alcoholic solvents like ethanol (B145695) have also proven effective, proceeding under mild, acid-free conditions. organic-chemistry.org

Temperature: Reaction temperature is a critical variable. While some modern catalytic systems operate efficiently at room temperature, others require heating to achieve optimal conversion rates. organic-chemistry.orgnih.gov For instance, a copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines identified 80°C as the ideal temperature. organic-chemistry.org Conversely, some multi-component reactions using SiO₂ as a catalyst are run at a mild 45-50 °C. tandfonline.com

Concentration and Stoichiometry: The relative amounts of reactants can significantly impact the outcome. For example, in a three-component synthesis of polysubstituted pyridines, a large excess of ammonium (B1175870) acetate (B1210297) was found to facilitate spontaneous cyclodehydration, leading to excellent yields. organic-chemistry.org

The following interactive table summarizes the influence of various parameters on the synthesis of substituted pyridines, providing a predictive model for optimizing the synthesis of this compound.

| Parameter | Variation | Expected Effect on this compound Synthesis | Rationale/Example |

| Catalyst | Transition Metal (e.g., Co(I), Cu(I)) vs. Heterogeneous (e.g., SiO₂) | High efficiency and atom economy with metal catalysts; operational simplicity and recyclability with heterogeneous catalysts. | Co(I) complexes are effective in [2+2+2] cycloadditions. rsc.org SiO₂ is a recyclable catalyst for multi-component reactions. tandfonline.com |

| Solvent | Organic (e.g., Toluene) vs. Green (e.g., Ethanol, Ionic Liquid, Water) | Greener solvents can enhance reaction rates, simplify workup, and reduce environmental impact. | Ionic liquids can act as both solvent and catalyst, improving yields and selectivity. eurekaselect.comingentaconnect.com Water-based syntheses are desirable for their low cost and environmental benefits. rsc.org |

| Temperature | Room Temperature vs. Reflux | Higher temperatures may increase reaction rates but can also lead to side products. Optimal temperature balances yield and purity. | A Cu(I)-catalyzed synthesis found 80°C to be optimal. organic-chemistry.org Other protocols are designed for room temperature or mild heating. tandfonline.comnih.gov |

| Reaction Type | One-Pot Multi-component vs. Stepwise | Multi-component reactions (MCRs) improve efficiency by reducing intermediate isolation steps, saving time and resources. | One-pot procedures for polysubstituted pyridines have been developed that proceed with high regiocontrol and yield. organic-chemistry.org |

This table is generated based on general findings for substituted pyridine synthesis and serves as a predictive guide for this compound.

Application of Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Preparation

The integration of green chemistry principles into synthetic organic chemistry is no longer a niche interest but a fundamental necessity for developing environmentally benign and economically viable processes. scielo.br The synthesis of this compound can be designed to adhere to these principles, minimizing waste, reducing energy consumption, and utilizing renewable resources. numberanalytics.com

Key green chemistry strategies applicable to this compound synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org The [2+2+2] cycloaddition reactions are inherently atom-economical for constructing the pyridine ring. rsc.org Similarly, one-pot multi-component reactions, which combine several steps without isolating intermediates, improve atom economy and reduce solvent waste and energy usage. organic-chemistry.orgbenthamdirect.com The Kröhnke pyridine synthesis is noted for its high atom economy compared to other methods. wikipedia.org

Use of Greener Solvents: Traditional volatile organic solvents (VOS) are often toxic and environmentally harmful. eurekaselect.com The search for safer alternatives has led to the increased use of water, supercritical fluids, and ionic liquids (ILs). eurekaselect.comrsc.org Water is an ideal green solvent due to its non-toxicity, availability, and unique solvent properties that can sometimes accelerate reaction rates. rsc.org Ionic liquids are non-volatile and can often be recycled, serving as both reaction media and catalysts. eurekaselect.comingentaconnect.com Solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. benthamdirect.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts, used in small amounts, can increase reaction efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. scielo.br Recent advances include the use of recyclable heterogeneous catalysts, such as nitrogen-doped graphene or silica gel, which simplify product purification and reduce the environmental burden. tandfonline.combenthamdirect.com Biocatalysts, like enzymes, offer a highly sustainable option, operating under mild conditions with high selectivity. numberanalytics.com

Renewable Feedstocks: A major goal of green chemistry is to shift from petrochemical-based starting materials to renewable resources. ukri.org Research has demonstrated the possibility of producing pyridine derivatives from biomass. ukri.orgukri.org For instance, pyridine-dicarboxylic acids have been synthesized from lignin, a major component of plant biomass, using engineered bacteria. ukri.org Such biocatalytic routes could potentially be adapted to generate precursors for this compound, creating a truly sustainable manufacturing process. ukri.orgukri.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. scielo.br The development of highly active catalysts that function under mild conditions is a key area of research. organic-chemistry.orgorganic-chemistry.org Mechanochemistry, which uses mechanical force (e.g., grinding) instead of solvents and heat to drive reactions, is another energy-efficient technique. scielo.br

By thoughtfully selecting starting materials, catalysts, and reaction conditions, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Sophisticated Spectroscopic and Analytical Characterization of Pentapropylpyridine

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. labmanager.com For pentapropylpyridine, with a presumed molecular formula of C₂₀H₃₅N, the theoretical exact mass can be calculated with high precision. This allows for its differentiation from other molecules that have the same nominal mass but different elemental formulas.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the mass accuracy required for this task, often within a few parts per million (ppm). auckland.ac.nzalgimed.com

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS) within a high-resolution instrument, provides further structural information. scm.com The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl radicals from the propyl side chains. Common fragmentation pathways would include the loss of methyl (•CH₃), ethyl (•C₂H₅), and propyl (•C₃H₇) radicals. The resulting fragment ions provide a fingerprint that helps confirm the connectivity of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C₂₀H₃₅N) This table contains predicted data based on chemical principles.

| Ion/Fragment Formula | Description | Calculated m/z |

|---|---|---|

| [C₂₀H₃₅N]⁺ | Molecular Ion (M⁺) | 289.2769 |

| [C₁₉H₃₂N]⁺ | Loss of •CH₃ | 274.2535 |

| [C₁₈H₃₀N]⁺ | Loss of •C₂H₅ | 260.2378 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

Comprehensive Proton and Carbon-13 NMR Assignments for this compound

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for structural assignment. nih.gov For a molecule like 2,3,4,5,6-pentapropylpyridine, the spectra would be complex due to the number of similar chemical environments. The chemical shifts (δ) are influenced by the electron-donating nature of the alkyl groups and the electronic properties of the pyridine (B92270) ring.

The ¹H NMR spectrum would show distinct signals for the protons on the α, β, and γ carbons of the five propyl groups. The α-CH₂ protons, being closest to the aromatic ring, would appear furthest downfield among the alkyl protons. The terminal -CH₃ groups would appear most upfield.

The ¹³C NMR spectrum would similarly show signals for the pyridine ring carbons and the three distinct carbons of the propyl chains. The carbon atoms of the pyridine ring would have chemical shifts in the aromatic region, influenced by the substitution pattern.

Table 2: Predicted ¹H NMR Assignments for 2,3,4,5,6-Pentapropylpyridine This table contains predicted data based on chemical principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| α-CH₂ | 2.6 - 2.9 | Triplet (t) |

| β-CH₂ | 1.5 - 1.8 | Sextet |

Table 3: Predicted ¹³C NMR Assignments for 2,3,4,5,6-Pentapropylpyridine This table contains predicted data based on chemical principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring (C2, C6) | 158 - 162 |

| Pyridine Ring (C3, C5) | 135 - 138 |

| Pyridine Ring (C4) | 145 - 148 |

| α-CH₂ | 30 - 35 |

| β-CH₂ | 22 - 26 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and confirming its structure. epfl.chgithub.io

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would show cross-peaks connecting the α-CH₂ protons to the β-CH₂ protons, and the β-CH₂ protons to the γ-CH₃ protons within each propyl chain, confirming the integrity of the alkyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). github.ioresearchgate.net An HSQC spectrum would definitively link the proton assignments in Table 2 to the carbon assignments in Table 3, for instance, showing a cross-peak between the proton signal at ~2.7 ppm and the carbon signal at ~32 ppm, assigning them as the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.netmdpi.com HMBC is crucial for establishing the connectivity between the propyl chains and the pyridine ring. For example, the α-CH₂ protons of a propyl group at the C-2 position would show a correlation to the C-2 and C-3 carbons of the pyridine ring, confirming its point of attachment.

Dynamic NMR Investigations of Conformational Exchange Processes in this compound

The five propyl groups attached to the pyridine ring are not static; they can rotate around their C-C and C-ring bonds. This rotation leads to different spatial arrangements, or conformations. ox.ac.uknih.gov Dynamic NMR (DNMR) is used to study these conformational exchange processes, which often occur on the millisecond to microsecond timescale. utoronto.canumberanalytics.com

By acquiring NMR spectra at different temperatures (Variable-Temperature NMR), one can observe the effects of this dynamic behavior. ox.ac.uk At very low temperatures, the rotation of the propyl groups might be slow on the NMR timescale. This could lead to the appearance of multiple distinct signals for chemically inequivalent protons or carbons in different stable conformations (rotamers). As the temperature is raised, the rate of rotation increases. The distinct signals will broaden, coalesce, and eventually sharpen into a single, time-averaged signal at higher temperatures where the exchange is fast. ox.ac.uk Analysis of the line shapes at different temperatures allows for the calculation of the activation energy barriers for these rotational processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. msu.edu IR and Raman spectroscopy are often complementary; a molecular vibration that is strong in Raman may be weak in IR, and vice-versa. edinst.comsepscience.com

Identification of Characteristic Functional Group Vibrations of this compound

The vibrational spectrum of this compound is dominated by vibrations from the pyridine ring and the numerous C-H bonds of the propyl groups.

C-H Stretching: The aliphatic C-H bonds of the propyl groups would produce strong, sharp absorption bands in the IR spectrum in the 2850-3000 cm⁻¹ region. These vibrations are also typically observable in the Raman spectrum.

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1650 cm⁻¹ region of both IR and Raman spectra. The exact positions and intensities of these peaks can provide information about the substitution pattern on the ring.

C-H Bending: Vibrations corresponding to the bending (scissoring, rocking) of the CH₂ and CH₃ groups occur in the fingerprint region, generally between 1350 cm⁻¹ and 1470 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound This table contains predicted data based on chemical principles.

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1650 | Medium-Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the conformational landscape of a molecule. The vibrational modes of this compound, which are sensitive to the spatial arrangement of its five propyl chains, can be probed to identify the most stable conformers.

In a hypothetical analysis, the IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the pyridine ring and the alkyl substituents. The C-H stretching vibrations of the propyl groups would be expected in the 2800-3000 cm⁻¹ region, while the pyridine ring vibrations would appear in the 1400-1600 cm⁻¹ range. Subtle shifts in these vibrational frequencies can indicate different conformational isomers. Computational modeling, using methods like Density Functional Theory (DFT), would be employed to predict the vibrational spectra for various possible conformers, and these theoretical spectra would be compared with experimental data to assign the observed bands to specific conformational states.

Hypothetical Vibrational Data for this compound Conformers:

| Vibrational Mode | Conformer A (Calculated, cm⁻¹) | Conformer B (Calculated, cm⁻¹) | Experimental (cm⁻¹) | Assignment |

| Pyridine Ring Stretch | 1585 | 1590 | 1588 | C=C/C=N stretching |

| Propyl CH₂ Scissoring | 1465 | 1468 | 1467 | Alkyl chain deformation |

| Propyl CH₃ Umbrella | 1378 | 1380 | 1379 | Terminal methyl group |

| Ring Breathing | 992 | 995 | 993 | Pyridine ring vibration |

This table presents hypothetical data for illustrative purposes.

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials. ajrconline.orgchromatographytoday.com For this compound, both gas and liquid chromatography would be pivotal.

Given the likely volatility of this compound, Gas Chromatography (GC) would be a primary technique for purity assessment. alwsci.comlcservicesltd.co.uk Method development would involve optimizing parameters such as the column type (e.g., a non-polar or medium-polarity capillary column), temperature program, and carrier gas flow rate to achieve sharp, symmetrical peaks and baseline separation from any impurities. chromatographytoday.comdrawellanalytical.comslideshare.net

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for any less volatile impurities or for preparative-scale purification. alwsci.comlcservicesltd.co.ukchromatographytoday.com A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution profile would be optimized for the best separation.

Hypothetical Chromatographic Method Parameters:

| Parameter | GC Method | HPLC Method |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | 150 mm x 4.6 mm, 5 µm (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium at 1.0 mL/min | Acetonitrile/Water gradient |

| Injector Temperature | 280 °C | N/A |

| Oven/Column Temperature | 100 °C (1 min), then 10 °C/min to 300 °C | 30 °C |

| Detector | Flame Ionization Detector (FID) | UV-Vis at 260 nm |

This table presents hypothetical data for illustrative purposes.

To identify any trace impurities, hyphenated techniques that couple chromatography with mass spectrometry are essential. chromatographytoday.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) would provide the mass spectra of any components separated by GC, allowing for their identification by comparing the fragmentation patterns with spectral libraries or through detailed interpretation. nih.govchemijournal.com

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to identify components separated by HPLC. ajrconline.orgnih.gov LC-MS is particularly powerful for identifying non-volatile or thermally labile impurities that are not amenable to GC analysis. nih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Elemental Compositional Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. unipd.itmt.comife.no For this compound (C₂₀H₃₅N), this analysis is crucial for verifying its elemental composition and, by extension, its empirical formula and purity. unipd.itmt.com The experimentally determined percentages of C, H, and N would be compared against the theoretical values calculated from the molecular formula.

Hypothetical Elemental Analysis Data for this compound:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 83.55 | 83.49 |

| Hydrogen (H) | 12.27 | 12.31 |

| Nitrogen (N) | 4.87 | 4.85 |

This table presents hypothetical data for illustrative purposes.

Diffraction Techniques for Crystalline and Amorphous State Characterization

Diffraction techniques are used to study the solid-state structure of materials. Depending on whether this compound can be crystallized, different X-ray diffraction methods would be applied.

If a suitable single crystal of this compound can be grown, Single Crystal X-ray Diffraction (SC-XRD) would provide an unambiguous determination of its three-dimensional molecular structure. carleton.eduuni-ulm.deuwaterloo.cabruker.com This powerful technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. carleton.eduuwaterloo.ca The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state and the nature of any intermolecular interactions. ncl.ac.uk

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Chemical Formula | C₂₀H₃₅N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 95.5° |

| Volume | 1912 ų |

| Z | 4 |

| Density (calculated) | 1.00 g/cm³ |

This table presents hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. This method is employed to identify the bulk phase of a material, determine the degree of crystallinity, and ascertain the presence of different polymorphic forms. The technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, governed by Bragg's Law. The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For a compound like this compound, assuming it exists as a crystalline solid at ambient temperature, PXRD would be an essential tool for its solid-state characterization. The analysis would confirm whether the synthesized bulk material consists of a single crystalline phase or a mixture of polymorphs. Each crystalline form of a compound produces a distinct PXRD pattern, characterized by a unique set of diffraction peaks at specific 2θ angles with corresponding relative intensities.

Detailed Research Findings

A thorough review of the scientific literature did not yield specific Powder X-ray Diffraction data for the compound this compound. This suggests that either the compound is not a crystalline solid at standard conditions or that such characterization has not been published in the available literature.

However, to illustrate the application of PXRD in the analysis of substituted pyridine derivatives, data from a related crystalline compound can be examined. For instance, the crystalline form of anatabine (B1667383) glutarate, a substituted pyridine derivative, has been characterized by PXRD, providing a clear example of the type of data obtained from such an analysis. A patent for this compound details the characteristic peaks in its PXRD pattern, which are used to define and identify the specific polymorphic form. google.com

The identification of a crystalline phase is achieved by comparing the experimental PXRD pattern of a sample to a reference pattern from a database or a pattern calculated from single-crystal X-ray diffraction (SCXRD) data. mdpi.com The presence of sharp, well-defined peaks indicates a high degree of crystallinity, whereas a broad, featureless halo is characteristic of an amorphous material.

In the context of pharmaceutical development and materials science, PXRD is crucial for ensuring the batch-to-batch consistency of a crystalline solid. Different polymorphs can have different physical properties, and PXRD provides a reliable method for their identification and quality control. mdpi.com

Illustrative Powder X-ray Diffraction Data

The following table presents a representative set of Powder X-ray Diffraction data for a crystalline substituted pyridine derivative, anatabine glutarate, as an example of what would be expected for a crystalline form of this compound. google.com The data includes the 2θ angle for each diffraction peak and its relative intensity.

| 2θ Angle (°) | Relative Intensity (%) |

|---|---|

| 8.0 | Strong |

| 11.0 | Medium |

| 13.3 | Strong |

| 16.5 | Strong |

| 18.0 | Medium |

| 20.7 | Medium |

| 21.0 | Medium |

| 21.4 | Strong |

| 22.0 | Strong |

| 22.3 | Medium |

| 23.3 | Medium |

| 24.5 | Strong |

This table demonstrates the characteristic fingerprint of a crystalline material. The precise positions (2θ angles) and the relative intensities of the peaks are unique to the crystal structure of this particular compound. For this compound, a similar table of diffraction peaks would be generated from its PXRD pattern, which would then serve as a reference for its bulk phase identification.

No Scientific Data Found for this compound

Following a comprehensive search of scholarly articles, research databases, and computational chemistry literature, no scientific data or research findings could be located for the chemical compound "this compound." This includes a lack of information pertaining to quantum chemical calculations, molecular dynamics simulations, or computationally predicted spectroscopic properties.

The absence of any published research on this compound prevents the creation of a scientifically accurate article based on the requested detailed outline. All sections and subsections, including those focused on Density Functional Theory (DFT) studies, high-level ab initio methods, conformational space exploration, and spectroscopic property prediction, remain unaddressed in scientific literature.

It is likely that this compound is a hypothetical or an extremely obscure compound that has not been the subject of theoretical or experimental investigation. Therefore, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.

Theoretical and Computational Investigations of Pentapropylpyridine

Computational Prediction of Spectroscopic Properties from Theoretical Models

Ab Initio and DFT-Based NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool for structure elucidation. acs.org For pentapropylpyridine, ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed to calculate the magnetic shielding tensors of atomic nuclei. lmaleidykla.lt

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. DFT functionals such as B3LYP, PBE0, or ωB97XD are frequently used for this purpose, paired with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets. acs.orgresearchgate.net Following optimization, the magnetic shielding tensors (σ) are calculated for each nucleus (¹H, ¹³C, ¹⁵N) using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in mitigating the gauge-origin dependence problem. lmaleidykla.lt

The absolute shielding values are then converted to relative chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), computed at the same level of theory.

δsample = σTMS - σsample

The accuracy of DFT-predicted chemical shifts is generally high, often falling within several Hz of experimental values for ¹³C and a fraction of a ppm for ¹H, making it an invaluable aid in assigning complex spectra and distinguishing between isomers. researchgate.netresearchgate.net For this compound, calculations would differentiate the chemical shifts of the propyl groups based on their position on the pyridine (B92270) ring and their rotational conformations.

Table 1: Illustrative DFT-Predicted ¹³C NMR Chemical Shifts for a this compound Isomer (2,3,4,5,6-Pentapropylpyridine)

This table presents hypothetical ¹³C NMR chemical shift values for 2,3,4,5,6-pentapropylpyridine, calculated using a representative DFT method (e.g., B3LYP/6-31G(d)). The values illustrate the expected electronic influence of the alkyl groups and the nitrogen heteroatom on the pyridine ring.

| Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 158.5 | Deshielded due to proximity to nitrogen. |

| C3 | 137.2 | Influenced by adjacent alkyl groups. |

| C4 | 145.1 | Unique chemical environment at the para-position. |

| C5 | 137.2 | Equivalent to C3 by symmetry. |

| C6 | 158.5 | Equivalent to C2 by symmetry. |

| Propyl-CH₂ (α) | 30-35 | Range depends on attachment point (C2/C6 vs C3/C5 vs C4). |

| Propyl-CH₂ (β) | 22-26 | Shielded relative to the α-carbon. |

| Propyl-CH₃ (γ) | 14-16 | Typical terminal methyl group shift. |

Simulated Vibrational Spectra for Experimental Band Assignment

Computational methods are essential for interpreting vibrational spectra (Infrared and Raman). For a molecule as complex as this compound, experimental spectra would contain numerous overlapping bands. Theoretical simulations provide a basis for assigning these bands to specific molecular motions.

The process involves a frequency calculation performed on the optimized geometry of the molecule, typically using DFT. researchgate.net This calculation solves for the second derivatives of the energy with respect to atomic displacement, yielding a set of normal modes, their corresponding vibrational frequencies, and their IR intensities and Raman activities. libretexts.org

The simulated spectrum, often plotted as a series of Lorentzian or Gaussian peaks at the calculated frequencies, can be directly compared with experimental data. mdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set incompleteness and the harmonic approximation. mdpi.com

For this compound, key vibrational modes would include:

C-H stretching from the propyl groups (typically 2800-3000 cm⁻¹).

Aromatic C-H stretching (if any positions are unsubstituted).

Pyridine ring stretching modes (C=C and C=N stretches) in the 1400-1650 cm⁻¹ region.

CH₂ and CH₃ bending modes (around 1375-1470 cm⁻¹).

Ring breathing and deformation modes at lower frequencies.

By analyzing the atomic displacements for each calculated normal mode (often visualized with animation software), a definitive assignment of the experimental spectral bands can be achieved. researchgate.net

Reactivity Prediction and Mechanistic Insights through Computational Approaches

Computational chemistry offers profound insights into the chemical reactivity of this compound, allowing for the exploration of reaction mechanisms that may be difficult to probe experimentally. pitt.edu

Transition State Characterization for Elementary Reactions of this compound

An elementary chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The characterization of this TS is crucial for understanding the reaction's kinetics. Computational methods are used to locate the precise geometry of a transition state on the potential energy surface. rsc.org

A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. youtube.com The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for instance, the breaking of one bond and the formation of another.

For this compound, one could characterize transition states for various reactions, such as:

N-alkylation or N-protonation: The TS would feature the attacking electrophile partially bonded to the pyridine nitrogen. jscimedcentral.com

Electrophilic Aromatic Substitution: Due to the electron-donating nature of the five propyl groups, the pyridine ring is activated. However, electrophilic attack on pyridines is generally difficult. gcwgandhinagar.com Computational studies could predict the transition state energies for substitution at different ring positions, though such reactions would likely be unfavorable compared to reaction at the nitrogen.

Elucidation of Reaction Pathways and Energy Profiles

By identifying the equilibrium structures of reactants, intermediates, and products, along with the transition states that connect them, a complete reaction pathway can be mapped. nih.gov The energies of each of these stationary points are calculated to construct a reaction energy profile.

For this compound, a computational study could elucidate the energy profile for a reaction like a Suzuki coupling at a halogenated this compound derivative. The profile would detail the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing a comprehensive mechanistic picture. numberanalytics.com

Table 2: Hypothetical Reaction Energy Profile for N-Protonation of 2,3,4,5,6-Pentapropylpyridine

This table shows exemplary relative free energies (ΔG) for the stationary points along the reaction coordinate for the protonation of the nitrogen atom, as might be calculated by DFT.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H⁺ | 0.0 (Reference) |

| Transition State | Loosely associated complex, partial N-H bond | +2.5 |

| Product | N-Protonated Pentapropylpyridinium ion | -15.0 |

Computational Assessment of Aromaticity, Strain, and Electronic Effects in this compound

Beyond reactivity, computational methods can quantify the intrinsic structural and electronic properties of this compound.

Aromaticity: The aromaticity of the pyridine ring can be assessed using several computational metrics. numberanalytics.com A widely used method is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated by placing a "ghost" atom at the center of the ring (NICS(0)) and at a position 1 Å above the ring plane (NICS(1)zz). A large negative value indicates significant diatropic ring current, a hallmark of aromaticity. For this compound, the NICS value would be compared to that of benzene (B151609) and pyridine to quantify the influence of the five electron-donating propyl groups on the ring's aromatic character. nih.gov

Strain: The presence of five bulky propyl groups introduces significant steric strain. This strain can be assessed computationally by:

Analyzing the optimized geometry: Deviations from ideal bond angles and dihedral angles, particularly puckering of the pyridine ring or out-of-plane bending of the C-N bond, indicate strain.

Calculating strain energy: The energy of the molecule can be compared to a hypothetical, strain-free reference compound using homodesmotic or isodesmic reactions. This allows for the quantification of the energetic penalty imposed by steric hindrance between the adjacent propyl groups.

Electronic Effects: The five propyl groups act as weak electron-donating groups (inductive effect). This electronic influence can be precisely mapped using computational tools.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For this compound, the ESP map would show a region of high negative potential (typically colored red) localized on the nitrogen lone pair, confirming its status as the most nucleophilic and basic site. jscimedcentral.com

Atomic Charge Calculations: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis assign partial charges to each atom. These calculations would quantify the electron density pushed from the propyl groups into the pyridine ring, showing an increase in electron density on the ring carbons and the nitrogen compared to unsubstituted pyridine. rsc.org

Reactivity and Reaction Mechanisms of Pentapropylpyridine

Electrophilic Aromatic Substitution (EAS) Pathways on the Pentapropylpyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. thieme-connect.comyoutube.com The reaction, when it does occur, typically directs the incoming electrophile to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, and 6-positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. youtube.compearson.com

In the case of this compound, the five propyl groups, being alkyl groups, are expected to have an electron-donating inductive effect (+I effect). kpi.ua This donation of electron density should, to some extent, counteract the deactivating effect of the nitrogen atom, making the ring more susceptible to EAS compared to unsubstituted pyridine.

The regioselectivity of EAS reactions is governed by a combination of electronic and steric factors. Current time information in Bangalore, IN. Electronically, the propyl groups at the 2-, 3-, 4-, 5-, and 6-positions will increase the electron density of the pyridine ring, thereby activating it towards electrophilic attack compared to pyridine itself. However, the directing effects of these multiple substituents must be considered. In polysubstituted aromatic compounds, the directing effects of the substituents can be either cooperative or conflicting. numberanalytics.com

Sterically, the five propyl groups present a significant steric shield around the pyridine ring. This steric hindrance would be most pronounced at the positions adjacent to the propyl groups. Access to any of the carbon atoms of the pyridine ring would be severely impeded, especially for bulky electrophiles. rsc.org

Given that all substitutable positions on the this compound ring are sterically hindered, it is anticipated that EAS reactions would be exceptionally slow or require harsh reaction conditions. If a reaction were to proceed, the least sterically hindered position would be favored. However, with propyl groups at every position, the steric environment is quite crowded, and predicting a favored position is challenging without computational modeling.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | Very low to no yield | Severe steric hindrance from the five propyl groups would likely prevent the approach of the nitronium ion to the pyridine ring. The inherent deactivation of the pyridine ring towards nitration is another limiting factor. pearson.com |

| Bromination | Br⁺ | Very low to no yield | Similar to nitration, steric crowding would be the dominant factor, making it difficult for the bromine electrophile to access any position on the ring. |

| Friedel-Crafts Alkylation | R⁺ | No reaction | Friedel-Crafts reactions are highly sensitive to steric hindrance. The bulky nature of the this compound would prevent the formation of the alkylated product. Additionally, the Lewis acid catalyst could coordinate with the pyridine nitrogen, further deactivating the ring. |

The rate of EAS reactions is sensitive to the nature of the alkyl substituents on the pyridine ring. Generally, increasing the length of the alkyl chain from methyl to propyl is not expected to significantly alter the electronic effect, as the inductive electron-donating ability is similar among small alkyl groups.

However, the steric hindrance increases with the size and branching of the alkyl group. rsc.org For instance, the steric effect of a tert-butyl group is much greater than that of a propyl group. kpi.ua In this compound, the cumulative steric effect of five propyl groups would dramatically decrease the rate of any potential EAS reaction compared to a less substituted alkylpyridine, such as a picoline or lutidine. It is plausible that the reaction rate for EAS on this compound would be negligible under standard conditions due to the overwhelming steric congestion around the ring.

Regioselectivity under Steric and Electronic Control

Nucleophilic Additions and Substitutions Involving this compound

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2-, 4-, and 6-positions. uoanbar.edu.iq The presence of five electron-donating propyl groups in this compound would increase the electron density on the ring, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted pyridine.

However, the most significant factor governing nucleophilic attack on this compound would again be steric hindrance. The five propyl groups would effectively block the approach of a nucleophile to the pyridine ring. It is highly probable that direct nucleophilic addition or substitution on the this compound core would not be a feasible reaction pathway under typical conditions. Studies on sterically hindered pyridines have shown that bulky substituents can decrease the reactivity of the nitrogen atom and the ring carbons by several orders of magnitude. thieme-connect.comresearchgate.net

| Nucleophile | Predicted Outcome | Rationale |

|---|---|---|

| Organolithium Reagents (e.g., n-BuLi) | No reaction at ring carbons | Extreme steric hindrance from the five propyl groups would prevent the approach of the bulky nucleophile to the ring. The basicity of the organolithium reagent might lead to proton abstraction from a propyl group if conditions are forced. |

| Sodium Amide (NaNH₂) | No reaction (Chichibabin reaction) | The Chichibabin reaction, which typically occurs at the 2-position of pyridine, would be completely inhibited by the steric bulk of the propyl groups at the 2- and 6-positions. wikipedia.org |

| Hydroxide Ion (OH⁻) | No reaction | While pyridine itself is not very reactive towards hydroxide, any potential for reaction with this compound would be negated by steric hindrance and the increased electron density from the propyl groups. |

Oxidation and Reduction Chemistry of the this compound Framework

The electrochemical properties of pyridine derivatives are influenced by the nature of their substituents. kpi.ua Electron-donating groups generally make the pyridine ring easier to oxidize and harder to reduce. The five propyl groups in this compound, through their inductive effect, would increase the electron density on the ring.

Consequently, it is expected that the oxidation potential of this compound would be lower (easier to oxidize) than that of unsubstituted pyridine. Conversely, the reduction potential would be more negative (harder to reduce) compared to pyridine. The reduction process in pyridine derivatives typically involves the transfer of electrons to the π-system of the ring. The increased electron density from the propyl groups would make this process less favorable.

| Property | Predicted Value/Trend | Reasoning |

|---|---|---|

| Oxidation Potential | Lower than pyridine | The electron-donating propyl groups increase the electron density of the ring, making it more susceptible to oxidation. |

| Reduction Potential | More negative than pyridine | The increased electron density from the propyl groups makes the addition of an electron to the π-system less favorable. mdpi.com |

Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net This reaction is often carried out using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. researchgate.net

For this compound, the catalytic hydrogenation to form pentapropylpiperidine would likely be challenging due to steric hindrance. The five propyl groups would impede the adsorption of the pyridine ring onto the surface of the heterogeneous catalyst, which is a crucial step in the hydrogenation mechanism. iust.ac.ir While the reaction may still be possible under forcing conditions (high pressure and temperature), the reaction rate is expected to be significantly slower than that for less substituted pyridines.

Dehydrogenation of the corresponding pentapropylpiperidine to re-form this compound would also be a sterically hindered process. The presence of the five bulky propyl groups would likely make the resulting this compound less stable than a less substituted pyridine due to steric strain, which could influence the equilibrium of the dehydrogenation reaction.

Information Not Available for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of available research data specifically concerning the chemical compound “this compound.” Searches for this compound, including under its systematic name 2,3,4,5,6-pentapropylpyridine, did not yield specific studies on its synthesis, reactivity, or coordination chemistry.

As a result, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline focusing on the following topics for this compound:

Non Clinical Research Applications of Pentapropylpyridine Excluding Biological/medical

Exploration in Sensing and Detection Technologies

Scientific investigation into the utility of this compound for sensing and detection applications has not been reported in published research. While pyridine (B92270) derivatives, in general, are a class of compounds explored for various roles in chemical sensing due to their electronic and coordination properties, this compound itself has not been a subject of these studies. The specific influence of the five propyl groups on the pyridine ring's potential sensing capabilities remains an unexamined area of chemical science.

Design and Synthesis of this compound-Based Sensor Arrays

There are no available scientific papers, patents, or reports detailing the design or synthesis of sensor arrays that incorporate this compound as a functional component. Research into chemical sensor arrays often involves the strategic selection of diverse chemical entities to create a pattern of responses for analyte detection. However, this compound has not been identified as a candidate for such arrays in any accessible research.

Studies on Molecular Recognition and Binding Specificity

No studies have been published that investigate the molecular recognition or binding specificity of this compound. Research in this field typically involves detailed spectroscopic and calorimetric analyses, such as NMR titration, fluorescence quenching, or isothermal titration calorimetry, to understand the interactions between a host molecule and a guest analyte. Such fundamental studies are absent for this compound, and therefore, its capacity to selectively bind to other molecules or ions is unknown.

Data Tables

No data is available from research findings to populate tables related to sensor performance, binding constants, or analyte specificity for this compound.

Future Research Directions and Outlook for Pentapropylpyridine

Development of Novel and Efficient Synthetic Routes for Pentapropylpyridine and its Derivatives

Currently, there is a lack of published, detailed synthetic protocols for this compound. Future research would need to focus on establishing efficient and scalable methods for its preparation. This would likely involve exploring various pyridine (B92270) synthesis methodologies, such as Hantzsch pyridine synthesis, or modifications of existing methods to accommodate the five propyl substituents. Key research objectives would include optimizing reaction conditions, improving yields, and ensuring the regioselectivity of the synthesis. The development of synthetic routes to derivatives of this compound would also be a crucial step, allowing for the exploration of a wider range of chemical space.

Advanced Functionalization Strategies for Expanding the Chemical Space of this compound

Once viable synthetic routes to the core this compound structure are established, research could then focus on its functionalization. This would involve introducing various chemical groups onto the pyridine ring or the propyl side chains to modulate its electronic, steric, and physicochemical properties. Techniques such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and direct C-H activation could be investigated. The goal of such research would be to create a library of this compound derivatives with diverse functionalities, which could then be screened for various applications.

Multi-Scale Computational Modeling for Complex Systems Involving this compound Architectures

In parallel with synthetic efforts, computational modeling will be an invaluable tool to predict the properties and potential applications of this compound and its derivatives. rsc.orgnih.gov Density functional theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. Molecular dynamics (MD) simulations could provide insights into their conformational behavior and interactions with other molecules or materials. rsc.org Such computational studies would be instrumental in guiding synthetic efforts and in silico screening for potential applications in areas like materials science or catalysis. nih.gov

Integration of this compound Chemistry with Emerging Technologies in Synthesis and Analysis

The exploration of this compound chemistry could benefit significantly from the integration of emerging technologies. wikipedia.orgimagina.com For instance, flow chemistry could enable the safe and efficient synthesis of this compound and its derivatives, particularly for reactions that are difficult to control in batch processes. High-throughput screening techniques could be used to rapidly evaluate the properties and activities of a large library of this compound compounds. Advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, would be essential for the unambiguous characterization of these novel compounds.

Investigation of this compound in Nanoscale Materials and Devices

The highly substituted nature of this compound suggests that it could be a unique building block for the construction of novel nanoscale materials. chemisgroup.us Its propeller-like shape and potential for functionalization could lead to the formation of interesting self-assembled structures, such as liquid crystals or supramolecular polymers. cosqc.gov.iq Furthermore, this compound-based ligands could be used to stabilize and functionalize nanoparticles, creating hybrid materials with tailored optical, electronic, or catalytic properties. nano.govpnnl.gov The investigation of these materials could open up new avenues for the development of advanced sensors, electronic devices, or drug delivery systems. chemisgroup.us

Conclusion

Summary of Pivotal Findings and Contributions in Pentapropylpyridine Research

Although dedicated studies on this compound are not extensively documented, research on analogous polyalkylated pyridines allows for the projection of key findings. The primary contributions in this area revolve around overcoming the significant synthetic hurdles presented by extensive substitution. The synthesis of a fully substituted pyridine (B92270) core, such as in this compound, represents a notable challenge in heterocyclic chemistry.

Key findings in the broader field of polysubstituted pyridines indicate that the synthesis of such molecules would likely rely on advanced, multi-component reaction strategies rather than simple functionalization of a pre-existing pyridine ring. core.ac.ukorganic-chemistry.org Methods like the Bohlmann-Rahtz reaction or one-pot cyclocondensation processes, which construct the ring from acyclic precursors, are often necessary to achieve high levels of substitution with regiochemical control. core.ac.uk Research on C-H activation and alkylation, while powerful, often faces challenges with poly-alkylation due to steric hindrance and the deactivation of certain positions after initial substitution. nih.govresearchgate.net

The pivotal contribution of studying a molecule like this compound would be the detailed characterization of its unique physicochemical properties. The five propyl groups would impart significant steric bulk around the pyridine core, drastically influencing its basicity, nucleophilicity, and coordinating ability. It is anticipated that the nitrogen lone pair would be exceptionally shielded, potentially making this compound a highly effective, non-coordinating organic base, a valuable tool in synthesis for promoting reactions sensitive to nucleophilic interference.

Broader Implications for Pyridine Chemistry and Organic Synthesis Methodologies

The study of this compound has broader implications for the fields of pyridine chemistry and synthetic methodology. Successfully developing a robust synthesis for this compound would push the boundaries of current synthetic methods for creating sterically encumbered heterocyclic systems. umich.eduresearchgate.net It would provide a benchmark for evaluating the efficiency and steric tolerance of catalytic systems, such as those used in Suzuki or C-H functionalization reactions, which are central to modern organic synthesis. nih.govnih.gov

Furthermore, the availability of highly hindered pyridine derivatives like this compound would enrich the toolbox of organic chemists. Such compounds serve as important mechanistic probes to dissect the influence of steric versus electronic effects in reaction mechanisms. Their potential application as specialized ligands in catalysis is also significant; the bulky framework could create unique coordination environments around a metal center, potentially leading to novel reactivity or selectivity in catalytic transformations. ubc.caunimi.it The development of synthetic routes to such molecules is an active area of research, driven by the demand for more efficient and sustainable chemical processes. numberanalytics.com

Identification of Remaining Challenges and Unanswered Questions

Despite the foundational knowledge from general pyridine chemistry, significant challenges and unanswered questions remain specifically for this compound. The primary challenge is the development of a high-yield, regioselective synthesis. The sheer number of possible isomers for a "this compound" (where the five propyl groups could be arranged in various patterns if not all positions are substituted) presents a formidable synthetic and analytical challenge.

A second major hurdle is the subsequent functionalization of the this compound ring or its propyl side chains. The extreme steric congestion would likely render the ring's C-H bonds and the alpha-carbons of the propyl groups exceptionally unreactive, requiring highly specialized and energetic conditions for any further modification. researchgate.net This inherent inertness poses a significant challenge for its elaboration into more complex molecules. uiowa.edu

Key unanswered questions include:

To what extent does the steric shielding reduce the nitrogen's basicity compared to less substituted pyridines?

Can this compound effectively serve as a ligand in transition metal catalysis, and what unique selectivities might it confer? ubc.ca

Table 1: Key Research Challenges for this compound

| Challenge Category | Specific Unanswered Questions and Difficulties | Potential Impact of Overcoming Challenge |

| Synthesis | How to achieve regioselective synthesis of a specific isomer? Can polyalkylation be prevented in stepwise approaches? libretexts.org What are the yields for multi-component, one-pot syntheses? organic-chemistry.org | Access to a new class of sterically demanding building blocks and non-coordinating bases. |

| Functionalization | Can the pyridine ring or alkyl side chains be selectively functionalized despite extreme steric hindrance? researchgate.net What catalysts or reaction conditions can overcome the low reactivity? | Enables the creation of advanced materials, ligands, and complex molecular architectures. |